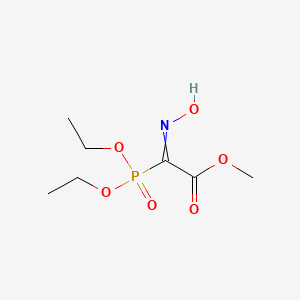
1,4,5,6-Tetrahidroxí-7-prenilxantona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,6-Tetrahydroxy-7-prenylxanthone is a natural xanthone compound found in the twig bark of Garcinia xanthochymus. It exhibits moderate cytotoxicities against various cancer cell lines, including breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) . This compound has garnered significant interest due to its potential anti-cancer properties and other biological activities.
Aplicaciones Científicas De Investigación
1,4,5,6-Tetrahydroxy-7-prenylxanthone has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other xanthone derivatives.
Biology: Studied for its cytotoxic effects on various cancer cell lines.
Medicine: Investigated for its potential anti-cancer properties and moderate activities against human leukaemic HL-60 cell line.
Industry: Utilized in the development of natural product-based pharmaceuticals.
Mecanismo De Acción
Mode of Action:
Here’s how THPX exerts its effects:
Inhibition of NF-κB and AP-1 Activation: THPX interferes with the posttranslational modification (phosphorylation and/or ubiquitinylation) of IRAK-1 in the cell membrane. This impedes TAK1-mediated activation of IKK and MAPKs signal transduction .
Suppression of Cytokine Production: In macrophages, THPX suppresses the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α . It achieves this by modulating key signaling pathways.
Action Environment:
Environmental factors influence THPX’s efficacy and stability:
Análisis Bioquímico
Biochemical Properties
1,4,5,6-Tetrahydroxy-7-prenylxanthone exhibits moderate activities with GI50 (Growth inhibitory) values of 2.8 μM against the human leukaemic HL-60 cell line
Cellular Effects
1,4,5,6-Tetrahydroxy-7-prenylxanthone shows moderate cytotoxicities against breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4,5,6-Tetrahydroxy-7-prenylxanthone can be synthesized through the prenylation of 1,3,5,6-tetrahydroxyxanthone. The reaction involves the addition of a prenyl group at the C-7 position . The reaction is typically catalyzed by enzymes such as benzophenone synthase (BPS) and prenyltransferases .
Industrial Production Methods: Industrial production of 1,4,5,6-Tetrahydroxy-7-prenylxanthone involves the extraction from natural sources like Garcinia xanthochymus. The extraction process includes solvent extraction using chloroform, dichloromethane, or ethyl acetate . The compound is then purified through chromatographic techniques to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 1,4,5,6-Tetrahydroxy-7-prenylxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Acylated or alkylated derivatives
Comparación Con Compuestos Similares
1,4,5,6-Tetrahydroxy-7-prenylxanthone is unique due to its specific prenylation at the C-7 position. Similar compounds include:
- 1,3,6,7-Tetrahydroxy-8-prenylxanthone
- 1,3,6,7-Tetrahydroxy-2-prenylxanthone
- 1,3,7-Trihydroxy-6-methoxy-8-prenylxanthone
- Paxanthone
These compounds share structural similarities but differ in their prenylation patterns and biological activities. The unique prenylation of 1,4,5,6-Tetrahydroxy-7-prenylxanthone contributes to its distinct biological properties and potential therapeutic applications.
Propiedades
IUPAC Name |
1,4,5,6-tetrahydroxy-7-(3-methylbut-2-enyl)xanthen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-8(2)3-4-9-7-10-15(22)13-11(19)5-6-12(20)18(13)24-17(10)16(23)14(9)21/h3,5-7,19-21,23H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOOJYQXDQYQKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C=CC(=C3C2=O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: While the study identified ten compounds from Garcinia xanthochymus, the isolation of 1,4,5,6-Tetrahydroxy-7-prenylxanthone is not particularly noteworthy within the context of the research. The paper highlights Carpachromene, Dammarenediol II, and 3-Epicabraleadiol as being isolated from the Garcinia genus for the first time []. Further research may be needed to determine the specific properties and potential applications of 1,4,5,6-Tetrahydroxy-7-prenylxanthone.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)

![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)
![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)

![2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine](/img/structure/B563320.png)






